2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole
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Overview
Description
2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a methylphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Attachment of the Methylphenoxyacetyl Group: This step involves the acylation of the piperidine nitrogen with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoxazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a potential therapeutic agent targeting specific receptors or enzymes.
Materials Science: The unique combination of functional groups may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe or ligand in biological assays to study receptor-ligand interactions or enzyme activity.
Industrial Applications: The compound may find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzimidazole: Contains a benzimidazole ring instead of a benzoxazole ring.
Uniqueness
The uniqueness of 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in similar compounds. This could make it particularly valuable in certain applications, such as drug development or materials science.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H22N2O3/c1-15-6-8-17(9-7-15)25-14-20(24)23-12-10-16(11-13-23)21-22-18-4-2-3-5-19(18)26-21/h2-9,16H,10-14H2,1H3 |
InChI Key |
ZCDCRLAXVQWNEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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